![molecular formula C6H6N2O4S B2393886 [(4,6-ジヒドロキシピリミジン-2-イル)チオ]酢酸 CAS No. 381678-33-7](/img/structure/B2393886.png)

[(4,6-ジヒドロキシピリミジン-2-イル)チオ]酢酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

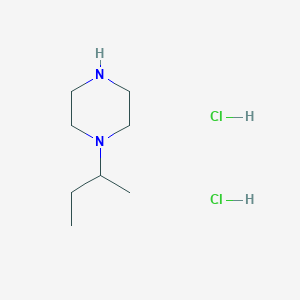

“[(4,6-Dihydroxypyrimidin-2-YL)thio]acetic acid” is a compound with the CAS Number: 381678-33-7 . It has a molecular weight of 202.19 . The IUPAC name for this compound is [(4,6-dihydroxy-2-pyrimidinyl)sulfanyl]acetic acid .

Synthesis Analysis

The synthesis of such compounds often involves various cyclization processes or domino reactions . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes . In many cases, the methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Molecular Structure Analysis

The InChI code for this compound is 1S/C6H6N2O4S/c9-3-1-4(10)8-6(7-3)13-2-5(11)12/h1H,2H2,(H,11,12)(H2,7,8,9,10) .Physical And Chemical Properties Analysis

This compound is a solid at room temperature .作用機序

The mechanism of action of [(4,6-Dihydroxypyrimidin-2-YL)thio]acetic acid is not fully understood. However, it has been reported that [(4,6-Dihydroxypyrimidin-2-YL)thio]acetic acid can act as a free radical scavenger and an antioxidant by donating its thiol group to reactive oxygen species (ROS) and neutralizing them. Moreover, [(4,6-Dihydroxypyrimidin-2-YL)thio]acetic acid has been shown to inhibit the activity of certain enzymes, such as xanthine oxidase and acetylcholinesterase, by binding to their active sites and blocking their activity.

Biochemical and Physiological Effects:

[(4,6-Dihydroxypyrimidin-2-YL)thio]acetic acid has been reported to possess various biochemical and physiological effects. In vitro studies have shown that [(4,6-Dihydroxypyrimidin-2-YL)thio]acetic acid can inhibit the activity of certain enzymes, such as xanthine oxidase and acetylcholinesterase, which are involved in various physiological processes. Moreover, [(4,6-Dihydroxypyrimidin-2-YL)thio]acetic acid has been shown to possess antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases.

実験室実験の利点と制限

One of the advantages of using [(4,6-Dihydroxypyrimidin-2-YL)thio]acetic acid in lab experiments is its thiol-containing group, which makes it a potential candidate for the development of new drugs and pesticides. Moreover, [(4,6-Dihydroxypyrimidin-2-YL)thio]acetic acid has been shown to possess various biological activities, which make it a valuable tool for studying the mechanism of action of certain enzymes and physiological processes. However, one of the limitations of using [(4,6-Dihydroxypyrimidin-2-YL)thio]acetic acid in lab experiments is its potential toxicity, which requires careful handling and storage.

将来の方向性

There are several future directions for the study of [(4,6-Dihydroxypyrimidin-2-YL)thio]acetic acid. One of the directions is to investigate the mechanism of action of [(4,6-Dihydroxypyrimidin-2-YL)thio]acetic acid in more detail, particularly its interaction with ROS and enzymes. Another direction is to explore the potential applications of [(4,6-Dihydroxypyrimidin-2-YL)thio]acetic acid in the development of new drugs and pesticides. Moreover, further studies are needed to evaluate the toxicity and safety of [(4,6-Dihydroxypyrimidin-2-YL)thio]acetic acid in vivo, which will provide valuable information for its potential clinical applications.

合成法

The synthesis of [(4,6-Dihydroxypyrimidin-2-YL)thio]acetic acid can be achieved through several methods, including the reaction of 2-thiouracil with ethyl chloroacetate, the reaction of 2-thiouracil with chloroacetic acid, and the reaction of 2-thiouracil with chloroacetyl chloride. Among these methods, the reaction of 2-thiouracil with chloroacetyl chloride has been reported to be the most efficient and straightforward method for the synthesis of [(4,6-Dihydroxypyrimidin-2-YL)thio]acetic acid.

科学的研究の応用

抗がん剤としての応用

[(4,6-ジヒドロキシピリミジン-2-イル)チオ]酢酸などのピリミジン誘導体は、抗がん特性を持つことが報告されています . たとえば、パゾパニブは、ピリミジン系薬剤であり、VEGFR-1、VEGFR-2、VEGFR-3、PDGFR-a/b、およびc-kitの強力で選択的なマルチターゲット受容体型チロシンキナーゼ阻害剤であり、腫瘍の増殖を阻害し、血管新生を抑制します .

抗菌および抗真菌作用

ピリミジン誘導体は、抗菌および抗真菌特性を示すことが報告されています . これにより、新しい抗菌剤および抗真菌剤の開発に役立つ可能性があります。

抗寄生虫作用

ピリミジン誘導体は、抗寄生虫特性を持つことも報告されています . これは、寄生虫感染症の治療における潜在的な応用を示唆しています。

心臓血管作用

ピリミジン誘導体は、降圧作用を含む心臓血管作用を持つことが報告されています . これは、心臓血管疾患の治療における潜在的な応用を示唆しています。

抗炎症および鎮痛作用

ピリミジン誘導体は、抗炎症および鎮痛特性を持つことが報告されています . これは、炎症や痛みを伴う状態の治療における潜在的な応用を示唆しています。

抗糖尿病作用

ピリミジン誘導体は、抗糖尿病特性を持つことが報告されています . これは、糖尿病の治療における潜在的な応用を示唆しています。

特性

IUPAC Name |

2-[(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4S/c9-3-1-4(10)8-6(7-3)13-2-5(11)12/h1H,2H2,(H,11,12)(H2,7,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTJOPYHZSBFXSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(NC1=O)SCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3S)-3-Methoxypyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2393803.png)

![2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-amine](/img/structure/B2393804.png)

![4-(9-chloro-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2393808.png)

![tert-Butyl (4R,5S)-4-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B2393809.png)

![4-ethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2393811.png)

![5-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine-2-carbaldehyde](/img/structure/B2393814.png)

![N-(2-chloro-4-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2393816.png)

![2-[(1-Phenyl-1H-tetrazole-5-ylthio)acetyl]naphthalene](/img/structure/B2393817.png)

![N-benzyl-N-(cyanomethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2393825.png)

![N-(2,4-dimethoxyphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2393826.png)